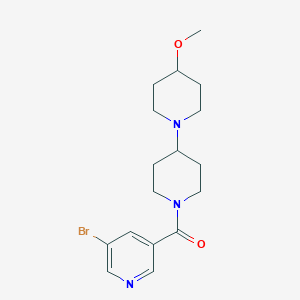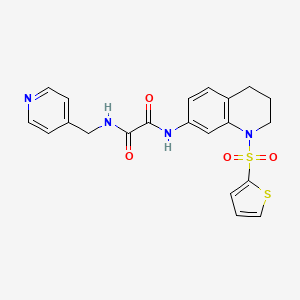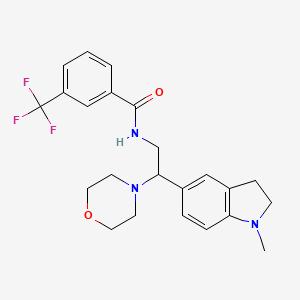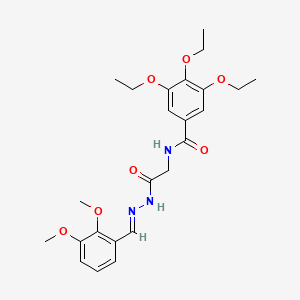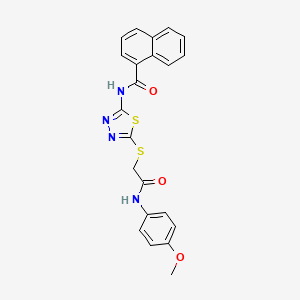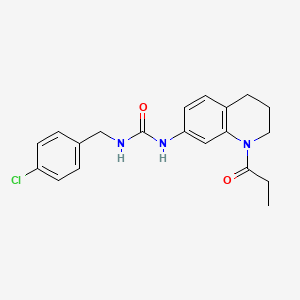![molecular formula C22H17FN4O3 B2723684 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 921573-56-0](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods have been reported for the preparation of this compound. Notably, a microwave-assisted synthesis has been developed, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium. The reaction involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation. This protocol offers advantages such as green chemistry , high yield , and short reaction time .
Another study highlights a one-pot synthesis using DIPEAc (diisopropylethylamine acetate) . This method provides access to dihydropyrido[2,3-d:6,5-d’]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives . These compounds exhibit potential as tyrosinase inhibitors and anticancer agents . The reaction is efficient, catalyst-free, and compatible with various substrates .
Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, to which the compound is closely related, has been identified as selective ligands for the translocator protein (18 kDa) (Dollé et al., 2008). These compounds, including DPA-714, have been designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom, allowing labeling with fluorine-18. This application is significant for the diagnosis and study of neurodegenerative disorders.
Biological Evaluation for Neurodegenerative Disorders
Further exploration into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including the compound , demonstrates high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs) (Fookes et al., 2008). This selectivity is crucial for studying PBR expression in neurodegenerative disorders, indicating potential for developing diagnostic and therapeutic tools.
Antitumor Activities
A compound structurally similar to the one demonstrated selective anti-tumor activities, indicating the potential contribution of its R-configuration to its efficacy (Xiong Jing, 2011). This study highlights the compound's potential in cancer research, particularly in designing drugs with selective efficacy against certain cancer types.
Dual Inhibitory Activities
Compounds within the same family as the one have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2008). These enzymes are crucial in the folate pathway, and their inhibition can lead to potent antitumor and antimicrobial agents, suggesting the compound's versatility in drug development.
Antimicrobial and Antituberculosis Activities
A study on pyrimidine-incorporated Schiff bases, including derivatives of the compound in focus, showed good antimicrobial and antituberculosis activity (Soni & Patel, 2017). This finding suggests the compound's potential application in developing new antibiotics and treatments for tuberculosis.
Direcciones Futuras
Propiedades
Número CAS |
921573-56-0 |
|---|---|
Nombre del producto |
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide |
Fórmula molecular |
C22H17FN4O3 |
Peso molecular |
404.401 |
Nombre IUPAC |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H17FN4O3/c23-16-8-4-9-17(12-16)25-19(28)14-26-18-10-5-11-24-20(18)21(29)27(22(26)30)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28) |
Clave InChI |
LNRDVKSDAZMDRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



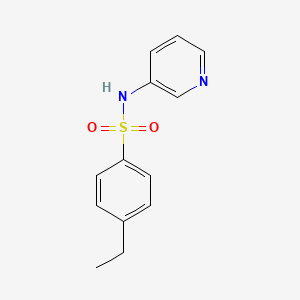
![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)
